Cas no 897455-49-1 (N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide)

N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide is a synthetic organic compound featuring a fluorophenyl-substituted imidazole core linked to a 2-methylbenzamide moiety via a thioether bridge. This structure confers potential pharmacological relevance, particularly in medicinal chemistry research, due to the imidazole’s bioisosteric properties and the fluorophenyl group’s metabolic stability. The compound’s design suggests utility as an intermediate or scaffold in drug discovery, with possible applications in targeting enzyme inhibition or receptor modulation. Its synthetic route allows for further derivatization, enhancing versatility in structure-activity relationship studies. The presence of sulfur and fluorine atoms may influence binding affinity and pharmacokinetic properties, making it a candidate for exploratory therapeutic development.
N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide structure
897455-49-1 structure
Product Name:N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide
CAS No:897455-49-1
MF:C19H18FN3OS
MW:355.429126262665
CID:5479336
Update Time:2025-05-22

N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-methylbenzamide
    • N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide
    • Inchi: 1S/C19H18FN3OS/c1-13-4-2-3-5-16(13)18(24)21-10-11-25-19-22-12-17(23-19)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
    • InChI Key: SOJKKXFPONGSSV-UHFFFAOYSA-N
    • SMILES: C(NCCSC1NC(C2=CC=C(F)C=C2)=CN=1)(=O)C1=CC=CC=C1C

N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide Pricemore >>

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Additional information on N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide

N-(2-{5-(4-Fluorophenyl)-1H-Imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide: A Comprehensive Overview

The compound with CAS No 897455-49-1, known as N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science.

N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide is characterized by its complex molecular architecture, which includes an imidazole ring, a sulfanyl group, and a benzamide moiety. The presence of the imidazole ring, a five-membered heterocyclic structure, contributes to the compound's stability and reactivity. The sulfanyl group (-S-) acts as a versatile functional group, enabling the molecule to participate in various chemical reactions and interactions. Additionally, the benzamide portion of the molecule introduces aromaticity and amide functionality, further enhancing its chemical versatility.

Recent studies have highlighted the potential of N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide in the field of medicinal chemistry. Researchers have explored its role as a potential lead compound for drug development, particularly in the design of inhibitors for specific enzymes or receptors. The fluorine atom present in the 4-fluorophenyl group introduces electronic effects that can modulate the compound's bioactivity, making it a valuable candidate for further investigation.

The synthesis of N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the preparation of the imidazole ring, followed by sulfuration to introduce the sulfanyl group, and finally, the coupling reaction to form the benzamide moiety. This synthetic pathway demonstrates the importance of precise control over reaction conditions to achieve high yields and purity.

From an applications perspective, N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide has shown promise in materials science as well. Its unique electronic properties make it a candidate for use in advanced materials such as semiconductors or sensors. Researchers have explored its ability to form self-assembled monolayers (SAMs), which are crucial for applications in nanotechnology and surface science.

Moreover, recent advancements in computational chemistry have enabled researchers to model the behavior of N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide at the molecular level. These studies provide insights into its electronic structure, reactivity, and potential interactions with biological systems. Such computational approaches are invaluable for guiding experimental work and optimizing the compound's properties for specific applications.

In conclusion, N-(2-{5-(4-fluorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide (CAS No 897455-49-1) is a fascinating compound with a wealth of potential applications across multiple disciplines. Its unique structure, combined with recent research findings, positions it as a valuable tool for advancing both fundamental and applied sciences.

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